2-(吡咯烷-1-基)环戊醇

描述

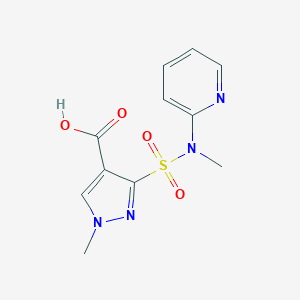

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-(Pyrrolidin-1-yl)cyclopentanol, often employs [3+2] cycloaddition strategies. For instance, the cycloaddition of 2-azaallyl anions with alkenes is highlighted as a potent method for generating substituted pyrrolidines. Notably, the use of nonstabilized 2-azaallyllithiums, generated from (2-azaallyl)stannanes, facilitates the formation of pyrrolidine cycloadducts through both intra- and intermolecular modes, showcasing a broadened scope for pyrrolidine synthesis (Pearson & Stoy, 2003). Similarly, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides offers diverse stereochemical patterns in enantioselective pyrrolidine synthesis, underscoring the method's versatility and potential for creating various pyrrolidine derivatives (Adrio & Carretero, 2019).

Molecular Structure Analysis

The structural elucidation of pyrrolidine derivatives reveals significant insights into their conformations and stereochemistry. For instance, studies on compounds like 3-Benzylidene-1′-methyl-4′-phenyldispiro[cyclopentane-1,3′-pyrrolidine-2′,1′′-acenaphthene]-2,2′′-dione indicate the pyrrolidine ring adopting an envelope conformation, which is crucial for understanding the molecule's spatial arrangement and its implications on reactivity and interaction (Varadharajan et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives often highlight the compound's reactivity and potential for further functionalization. For example, the efficient stereoselective Michael addition catalyzed by pyrrolidine derivatives emphasizes the utility of these compounds in synthetic chemistry, particularly in constructing complex molecules with high stereoselectivity and yield (Singh et al., 2013).

Physical Properties Analysis

The study of physical properties, such as spectroscopic characteristics (FT-IR, NMR, UV), provides a foundational understanding of 2-(Pyrrolidin-1-yl)cyclopentanol's molecular features. These analyses contribute to a comprehensive understanding of the compound's molecular identity and behavior under different conditions (Özdemir et al., 2016).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity patterns and interaction with different substrates, underpins the compound's application scope. The generation and cycloaddition of polymer-supported azomethine ylides demonstrate innovative approaches to synthesizing pyrrolidine derivatives, showcasing the adaptability and functional diversity of these compounds (Komatsu et al., 2002).

科学研究应用

不对称迈克尔加成催化剂:衍生物 (2S)-2-[(苯磺酰基)甲基]吡咯烷已被用作环己酮和环戊酮不对称迈克尔加成到 β-硝基苯乙烯的有效有机催化剂。这展示了高产率和立体选择性,这在药物合成中很重要 (K. Singh 等人,2013 年).

吡咯烷的合成:吡咯烷,包括衍生自 2-(吡咯烷-1-基)环戊醇的吡咯烷,表现出显着的生物效应,并用于医药、染料和农用化学品中。它们的合成对于现代科学很重要 (Magdalena Żmigrodzka 等人,2022 年).

抗菌和抗氧化活性:涉及环戊醇衍生物反应的化合物显示出中等的抗真菌活性,并在抗菌和抗真菌领域具有潜在的应用 (R. Rusnac 等人,2020 年).

CCR5 拮抗剂:3-(吡咯烷-1-基)丙酸,一种相关化合物,对 CCR5 受体表现出高亲和力和有效的抗 HIV 活性。这强调了吡咯烷衍生物在治疗应用中的重要性 (C. L. Lynch 等人,2003 年).

吡咯烷衍生物的合成:已经描述了用于合成 2-(吡咯烷-1-基)吡啶衍生物的合成策略,表明其在微生物活性中的重要性和潜在的治疗用途 (A. Miszke 等人,2008 年).

高度功能化骨架的合成:已经开发出一种有效的方案来合成高度取代官能化的 2-(吡咯烷-1-基)噻唑环。这在生物活性中具有应用,证明了基于吡咯烷的化合物的多功能性 (Samet Belveren 等人,2017 年).

催化不对称选择性合成:催化不对称 1,3-偶极环加成反应,一种合成吡咯烷的方法,因其在创建具有多个立体中心的复杂化合物中的效率而受到重视,这在制药工业中至关重要 (Rishikesh Narayan 等人,2014 年).

未来方向

属性

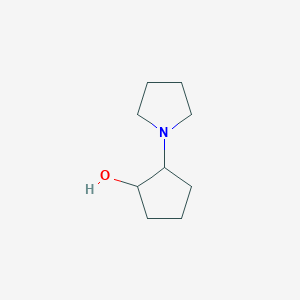

IUPAC Name |

2-pyrrolidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHVOQROHUFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)cyclopentanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

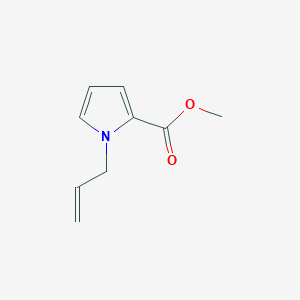

![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)

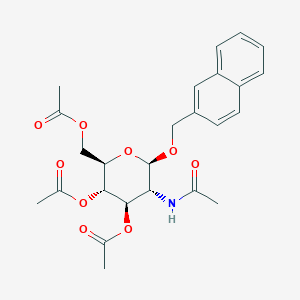

![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)

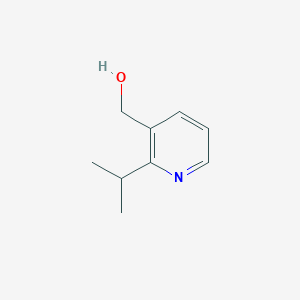

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)

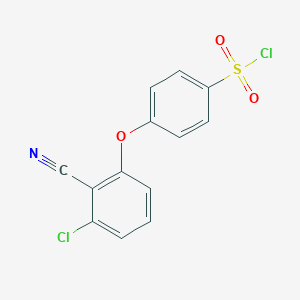

![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)